![molecular formula C21H23NO5 B1469890 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid CAS No. 1483389-52-1](/img/structure/B1469890.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid
Overview
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . Fmoc-amino acids are commonly used in solid-phase peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid . The Fmoc group is a common protecting group used in peptide synthesis .Chemical Reactions Analysis
The primary chemical reaction involving this compound is likely its incorporation into peptides via solid-phase peptide synthesis . In this process, the Fmoc group is removed, allowing the amino acid to be added to the growing peptide chain .Scientific Research Applications
Comprehensive Analysis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic Acid Applications
Peptide Synthesis: The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It serves as a temporary protection group for amino acids during the synthesis process, allowing for the sequential addition of amino acids to form peptides without unwanted side reactions. This method is highly valuable for life science research due to its efficiency and rapidity .
Cell Cultivation: Fmoc-modified amino acids are utilized in cell cultivation applications. Their inherent properties facilitate bio-templating and provide a suitable environment for cell growth, which is crucial for tissue engineering and regenerative medicine .
Drug Delivery: Fmoc-amino acids have been successfully incorporated into nanocomposite structures for targeted drug delivery systems. These systems can enhance the therapeutic efficacy of drugs by improving their solubility, stability, and bioavailability .
Catalytic Applications: The self-assembly features of Fmoc-amino acids allow them to co-assemble with other molecules, such as phthalocyanine, to form nanovesicles that act as catalysts in various chemical reactions .
Therapeutic Applications: Due to their bio-inspired design, Fmoc-modified amino acids and short peptides exhibit therapeutic properties. They can be designed to mimic natural peptides and proteins, offering potential treatments for various diseases .
Antibiotic Properties: Fmoc-amino acids have shown effectiveness as anti-bacterial agents. Their ability to form hydrogels and interact with bacterial membranes makes them suitable candidates for developing new antibiotics .
Optical Properties: The aromaticity of the Fmoc group imparts optical properties to the modified amino acids, making them useful in applications that require fluorescence or other optical characteristics .
Hybrid Material Formation: The versatility of Fmoc-amino acids allows them to combine with other inorganic and organic nanoparticles, leading to the creation of hybrid materials such as those incorporating graphene oxide. These materials have potential applications in electronics, sensing, and other advanced technologies .
Each of these applications demonstrates the diverse and significant impact that 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid has on scientific research across various fields.
Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks Subtle chemical modification for enrichment of Fmoc-amino acid at a liquid|liquid interface Fmoc Amino Acids for Solid-Phase Peptide Synthesis
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-26-12-6-11-19(20(23)24)22-21(25)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGQAEXQMBLDTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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